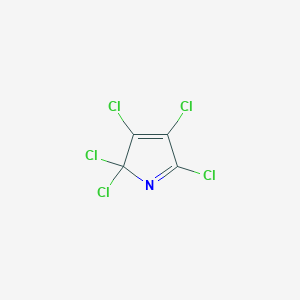

2,2,3,4,5-Pentachloropyrrole

Description

Historical Context of Pyrrole (B145914) Chlorination and Pentachloropyrrole Discovery

The journey into the world of pyrrole chemistry began in 1834 when F. F. Runge first identified pyrrole as a component of coal tar. wikipedia.orgbiointerfaceresearch.comatamanchemicals.comub.edu It was later isolated in 1857 from the pyrolysate of bone. wikipedia.orgatamanchemicals.com The name "pyrrole" is derived from the Greek pyrrhos, meaning "reddish" or "fiery," a nod to the characteristic red color it produces on a pine splint moistened with hydrochloric acid. wikipedia.orgatamanchemicals.comub.edu

Early investigations into the reactivity of pyrrole revealed its aromatic character, stemming from the delocalization of the nitrogen atom's lone pair of electrons into the five-membered ring. wikipedia.org This electron-rich nature makes pyrrole highly susceptible to electrophilic substitution reactions, a characteristic that defines much of its chemistry. wikipedia.orgslideshare.netslideshare.net Halogenation, in particular, was found to proceed readily, often leading to poly-substituted products due to the activating effect of the nitrogen atom. wikipedia.orgatamanchemicals.com

The synthesis of fully chlorinated pyrroles, including pentachloropyrrole, was an early demonstration of this high reactivity. The reaction of pyrrole with excess chlorine leads to the formation of 1,2,3,4,5-pentachloropyrrole. slideshare.net Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), were also employed, typically yielding 2,3,4,5-tetrachloropyrrole. slideshare.net Historical synthetic routes also described the formation of pentachloropyrrole from precursors like succinimide (B58015) and dichloro-maleinimide upon reaction with phosphorus pentachloride (PCl₅). These early studies established the foundational methods for accessing polychlorinated pyrrole scaffolds.

Evolution of Research Perspectives on Highly Halogenated Pyrroles

Initially, highly halogenated pyrroles like pentachloropyrrole were primarily subjects of academic curiosity, representing extreme examples of pyrrole's reactivity. However, the research perspective began to shift dramatically with the discovery of naturally occurring halogenated pyrroles in marine organisms. researchgate.netnih.govnih.govmdpi.com Sponges and marine bacteria were found to be prolific sources of unique and structurally complex pyrrole alkaloids, many of which were halogenated. researchgate.netnih.govnih.gov

A prime example is the family of brominated pyrrole alkaloids isolated from sponges of the genus Agelas. nih.govmdpi.com The discovery of compounds like the marinopyrroles, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), and the antifungal agent pyrrolnitrin, underscored the significant biological potential of these molecules. nih.govacs.org These findings catalyzed a paradigm shift, transforming halogenated pyrroles from mere synthetic curiosities into promising leads for drug discovery. biointerfaceresearch.com

This evolution in perspective has broadened the scope of research considerably. Scientists began to explore not just the isolation of new natural products but also the total synthesis of these complex molecules. acs.orgmdpi.com Furthermore, the unique electronic properties conferred by halogen atoms sparked interest in the application of highly halogenated pyrroles as building blocks for advanced materials, such as conductive polymers. atamanchemicals.com The focus expanded from simple characterization to a multi-faceted exploration of their synthesis, biological activity, and material properties.

Scope and Significance of Current Academic Research on 2,2,3,4,5-Pentachloropyrrole

Current academic research on this compound and related compounds is vibrant and multifaceted, driven by their potential in medicinal chemistry and as versatile synthetic intermediates. A significant area of focus is the development of novel, efficient, and regioselective synthetic methods. scispace.comresearchgate.net Given that direct halogenation often yields mixtures of products, creating methodologies to precisely control the position and number of halogen substituents on the pyrrole ring is a key challenge. researchgate.net

The utility of polychlorinated pyrroles as versatile building blocks in organic synthesis is another major research avenue. scispace.com They serve as precursors in cross-coupling reactions, allowing for the introduction of various functional groups onto the pyrrole core. nih.gov This approach enables the construction of complex molecular architectures and the generation of chemical libraries for high-throughput screening in drug discovery programs. scispace.com For instance, halogenated pyrroles are key intermediates in the synthesis of potent inhibitors of bacterial enzymes. researchgate.net

Furthermore, the study of polychlorinated pyrroles has gained relevance in environmental science. Research into the formation of disinfection byproducts in drinking water has identified chlorinated nitrogenous heterocycles as a class of emerging contaminants. Understanding the mechanisms of pyrrole chlorination under aqueous conditions is crucial for assessing their environmental fate and potential impact. The biosynthesis of highly halogenated pyrroles in marine bacteria is also an active area of investigation, with studies focusing on the unique enzymatic machinery, such as halogenases, that nature employs to create these structures. pnas.org This research not only provides fundamental insights into biocatalysis but may also offer green chemistry alternatives for the synthesis of halogenated compounds. researchgate.netpnas.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄Cl₅N |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 57802-40-1 nih.govchemsrc.com / 3123-41-9 molbase.com |

| Appearance | Crystals |

| Synonyms | Pentachloropyrrole, Perchloropyrrole |

Note: Discrepancies in CAS numbers can exist for various isomers or tautomers. The provided numbers are from distinct chemical databases.

Table 2: Key Halogenated Pyrrole Compounds Mentioned in the Article

| Compound Name | Key Characteristic/Significance |

|---|---|

| This compound | Fully chlorinated pyrrole, subject of this article. |

| 2,3,4,5-Tetrachloropyrrole | A polyhalogenated pyrrole often synthesized using sulfuryl chloride. slideshare.net |

| Marinopyrroles | Naturally occurring halogenated bipyrroles with potent antibacterial activity. nih.gov |

| Pyrrolnitrin | A naturally occurring antifungal agent containing a chlorinated phenylpyrrole structure. acs.org |

| Brominated Pyrrole Alkaloids | A large class of bioactive compounds isolated from marine sponges, particularly of the genus Agelas. nih.govmdpi.com |

Structure

3D Structure

Properties

CAS No. |

57802-40-1 |

|---|---|

Molecular Formula |

C4Cl5N |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

2,2,3,4,5-pentachloropyrrole |

InChI |

InChI=1S/C4Cl5N/c5-1-2(6)4(8,9)10-3(1)7 |

InChI Key |

WIDRTZBFYMLWCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(N=C1Cl)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,2,3,4,5 Pentachloropyrrole

Established Synthetic Pathways to 2,2,3,4,5-Pentachloropyrrole

The preparation of this compound has been approached through a few key synthetic routes, primarily involving the exhaustive chlorination of a pre-formed pyrrole (B145914) ring or the construction of the chlorinated pyrrole from acyclic precursors.

The direct chlorination of pyrrole is a common strategy for producing chlorinated pyrroles. However, the high reactivity of the pyrrole ring towards electrophilic substitution makes controlling the degree of chlorination challenging. The reaction often yields a mixture of partially chlorinated products, and forcing conditions are required to achieve exhaustive chlorination to this compound.

One of the most effective reagents for the exhaustive chlorination of pyrrole is sulfuryl chloride (SO₂Cl₂). The reaction typically proceeds under conditions that favor radical or electrophilic substitution. The high reactivity of pyrrole often leads to the formation of polymeric materials, and thus, the reaction conditions must be carefully controlled. The use of a large excess of the chlorinating agent and elevated temperatures are generally necessary to drive the reaction to completion.

Table 1: Chlorination of Pyrrole with Sulfuryl Chloride

| Chlorinating Agent | Typical Conditions | Outcome |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Excess reagent, often in a chlorinated solvent, may require a radical initiator or heat. | Exhaustive chlorination to this compound, potential for side products and polymerization. |

The mechanism of this reaction is complex and can involve both electrophilic aromatic substitution and radical pathways, particularly when initiated by heat or light. The initial substitutions occur at the more reactive α-positions (2 and 5), followed by substitution at the β-positions (3 and 4). The final chlorine atom is added to the nitrogen, though this is often depicted as a tautomer, 2,2,3,4,5-pentachloro-2H-pyrrole.

An alternative and often more controlled method for the synthesis of this compound involves the use of succinimide (B58015) as a starting material. This approach builds the chlorinated pyrrole ring from an acyclic precursor, which can offer better control over the final product. The reaction of succinimide with phosphorus pentachloride (PCl₅) is a key transformation in this pathway. wikipedia.orgchemtube3d.com The PCl₅ acts as both a chlorinating and a dehydrating agent, converting the imide into the fully chlorinated pyrrole derivative.

The reaction is believed to proceed through the formation of a tetrachloro intermediate, which then cyclizes and is further chlorinated to yield this compound. The harsh nature of phosphorus pentachloride requires careful handling and reaction control.

Dichloromaleinimide can also be considered a potential precursor in a similar synthetic strategy. Its structure is already partially chlorinated, which could potentially lead to a more efficient synthesis with fewer chlorinating equivalents required.

Table 2: Synthesis from Imide Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Succinimide | Phosphorus Pentachloride (PCl₅) | This compound | datapdf.com |

The direct chlorination of pyrrole, while conceptually simple, often suffers from low efficiency and poor selectivity. The formation of complex mixtures of partially chlorinated pyrroles and polymeric byproducts is a significant drawback. Achieving a high yield of the desired pentachlorinated product requires forcing conditions, which can also lead to degradation of the pyrrole ring.

Novel Approaches in the Synthesis of Highly Chlorinated Pyrroles

Recent advances in organic synthesis have opened up new avenues for the preparation of highly halogenated heterocycles. These novel approaches often focus on the use of catalytic systems and radical-mediated reactions to improve efficiency, selectivity, and sustainability.

Copper-catalyzed halogenation has emerged as a powerful tool for the C-H functionalization of a wide range of organic molecules, including heterocycles. beilstein-journals.orgnih.gov While specific examples of copper-catalyzed synthesis of this compound are not yet prevalent in the literature, the general principles of this methodology suggest its potential applicability.

These reactions typically involve a copper catalyst, often in combination with a ligand, and a chlorine source. The catalyst facilitates the activation of C-H bonds, allowing for their selective chlorination under milder conditions than traditional methods. The development of a copper-catalyzed system for the exhaustive chlorination of pyrrole could offer significant advantages in terms of selectivity and reduced byproduct formation. mdpi.com

Table 3: Potential Copper-Catalyzed Chlorination System

| Component | Example | Role in Reaction |

|---|---|---|

| Copper Catalyst | CuI, CuCl₂, Cu(OAc)₂ | Activates C-H bonds for chlorination. mdpi.com |

| Ligand | Phenanthroline, bipyridine derivatives | Modulates catalyst activity and selectivity. |

| Chlorine Source | N-Chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA) | Provides the chlorine atom for substitution. |

Further research in this area could lead to the development of a catalytic process for the synthesis of this compound, which would be a significant advancement over the current stoichiometric methods.

Radical-mediated halogenation offers an alternative approach to the synthesis of highly chlorinated compounds. wikipedia.org These reactions typically involve the generation of chlorine radicals, which can then react with the substrate to form the chlorinated product. Common methods for generating chlorine radicals include the use of UV light, radical initiators such as AIBN, or photoredox catalysis. scientificupdate.com

The application of radical-mediated chlorination to pyrrole could potentially lead to exhaustive chlorination. However, radical reactions on aromatic systems can be difficult to control and may lack selectivity, leading to a mixture of products. wikipedia.org Despite these challenges, the development of new and more selective radical halogenation methods could provide a viable pathway to this compound. The use of N-chloroamines in the presence of an acid to generate aminium radicals is one such modern approach that has shown promise in selective C-H chlorination. scientificupdate.com

Green Chemistry Principles in Pentachloropyrrole Synthesis

The application of green chemistry principles to the synthesis of this compound is not well-documented in scientific literature. The established methods often rely on hazardous reagents and solvents, which present opportunities for greener alternatives. The following discussion is based on the general principles of green chemistry and how they could theoretically be applied to the known synthetic routes.

Atom Economy: Traditional chlorination reactions, especially those involving substitution, can have poor atom economy, generating significant waste (e.g., HCl or SO₂). acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemical Syntheses: The conventional synthesis of pentachloropyrrole involves highly toxic and corrosive reagents like elemental chlorine and sulfuryl chloride. google.comrsc.org A key goal of green chemistry is to design synthetic methods that use and generate substances with little to no toxicity. acs.org

Alternative Reagents: Research into safer chlorinating agents is ongoing. Polychloride salts, such as triethylmethylammonium trichloride, have been proposed as a stable and safer alternative to chlorine gas, releasing it in a controlled manner upon the addition of water. acs.org Biocatalytic halogenation, using flavin-dependent halogenase enzymes, offers a highly selective and environmentally benign approach for the chlorination of some pyrroles, although its application for exhaustive chlorination has not been reported. chemrxiv.org

Safer Solvents: The use of chlorinated solvents like carbon tetrachloride in halogenation reactions is common but poses significant environmental and health risks. google.com Green chemistry encourages the use of safer solvents, such as water or acetonitrile (B52724), or adopting solvent-free reaction conditions where possible. rsc.orgresearchgate.net

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org The known chlorination reactions may require specific temperature control to manage their exothermicity and improve selectivity. slideshare.netslideshare.net

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org The synthesis of pentachloropyrrole likely generates significant acidic and chlorinated waste streams that require neutralization and careful disposal. Designing processes with recyclable catalysts or reagents and minimizing solvent use are central to waste prevention.

Currently, there are no specific, published research findings detailing the implementation of these green chemistry principles for the dedicated synthesis of this compound. The field remains open for the development of more sustainable and environmentally conscious synthetic methodologies.

Reactivity and Mechanistic Investigations of 2,2,3,4,5 Pentachloropyrrole

Electrophilic and Nucleophilic Reactions of the Pentachloropyrrole Ring System

Unsubstituted pyrrole (B145914) is characterized as an electron-rich aromatic heterocycle, owing to the delocalization of the nitrogen atom's lone pair of electrons into the π-system. This makes it highly reactive towards electrophilic attack. wikipedia.orgpharmaguideline.com However, the introduction of five chlorine atoms, as in 2,2,3,4,5-pentachloropyrrole, profoundly modifies this intrinsic reactivity. The strong inductive electron-withdrawing effect of the chlorine substituents significantly depletes the electron density of the pyrrole ring.

This electronic depletion deactivates the ring towards conventional electrophilic aromatic substitution. Reactions that readily occur with pyrrole, such as nitration or halogenation, would be exceedingly difficult with its pentachlorinated counterpart. wikipedia.org Conversely, this electron-deficient character renders the this compound ring susceptible to attack by nucleophiles. This represents a complete reversal of the typical reactivity profile of pyrrole, opening pathways for nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com

In contrast to pyrrole, which undergoes electrophilic substitution preferentially at the C2 or C5 positions, the reaction pathways for this compound are dominated by nucleophilic attack. wikipedia.org The molecule is expected to undergo nucleophilic aromatic substitution (SNAE), where a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a chloride ion, which serves as a good leaving group.

The regioselectivity of such an attack is influenced by the electronic environment of each carbon atom. Theoretical considerations suggest that the C2 and C5 positions are the most electrophilic due to the combined electron-withdrawing effects of the adjacent chlorine atoms and the influence of the nitrogen atom. Therefore, nucleophilic attack is most likely to occur at these α-positions. The reaction would proceed through a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by the electron-withdrawing chlorine atoms. masterorganicchemistry.com Restoration of aromaticity occurs upon the expulsion of a chloride ion.

The aromaticity of pyrrole stems from its cyclic, planar structure with a conjugated system containing 6 π-electrons, which satisfies Hückel's rule. masterorganicchemistry.combyjus.comquora.com This aromatic character is responsible for its thermodynamic stability and its preference for substitution reactions over addition reactions. wikipedia.org

In this compound, the powerful inductive effect of the five chlorine atoms strongly withdraws electron density from the ring. This effect counteracts the delocalization of the nitrogen lone pair, which is the basis of the aromatic sextet. Consequently, the aromatic character of the pentachloropyrrole ring is significantly diminished compared to unsubstituted pyrrole. This reduction in aromaticity lowers the energy barrier for reactions that involve the disruption of the π-system.

The primary influence on reactivity is the shift from a nucleophilic character (in pyrrole) to a pronounced electrophilic character (in pentachloropyrrole). The pyrrole ring itself becomes the electrophile, readily attacked by a range of nucleophiles. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparative Properties of Pyrrole vs. Expected Properties of this compound

| Property | Pyrrole | This compound (Predicted) |

| Ring Electron Density | High | Very Low |

| Aromaticity | Aromatic (Resonance Energy: ~88 kJ/mol) wikipedia.org | Significantly Reduced Aromaticity |

| Primary Reactivity | Nucleophilic (reacts with electrophiles) | Electrophilic (reacts with nucleophiles) |

| Favored Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

Cycloaddition Reactions involving this compound as a Diene or Dienophile

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful method for the construction of cyclic systems. masterorganicchemistry.comorganic-chemistry.org The participation of aromatic compounds like pyrrole in such reactions is often disfavored due to the energetic penalty associated with the loss of aromaticity in the transition state. wikipedia.orgresearchgate.net

Pyrroles are generally considered poor dienes in [4+2] cycloaddition reactions. researchgate.nethku.hk However, the reduced aromaticity of this compound is expected to lower this activation barrier, making it a more viable substrate for cycloaddition.

The electronic nature of the pentachlorinated ring is the most critical factor. The presence of five electron-withdrawing groups makes it an extremely electron-poor diene. Consequently, it is a poor candidate for a normal-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. youtube.com Instead, this compound is an ideal candidate for an inverse-electron-demand Diels-Alder reaction . organic-chemistry.orgyoutube.com In this type of reaction, the electron-poor diene (pentachloropyrrole) reacts with an electron-rich dienophile, such as a vinyl ether or an enamine. The primary orbital interaction in this case is between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.

Alternatively, the C3=C4 double bond within the pentachloropyrrole system could potentially function as an electron-deficient dienophile in a reaction with a conventional electron-rich diene.

Assuming the Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism, its stereochemical outcome is predictable. The reaction is expected to be stereospecific, with the stereochemistry of the dienophile being retained in the product.

Furthermore, when cyclic dienes are involved, the formation of endo and exo products is possible. The endo product is often favored under kinetic control due to stabilizing secondary orbital interactions between the π-system of the dienophile and the developing π-bond in the diene. This principle, known as the "endo rule," would be expected to apply to cycloaddition reactions involving this compound, leading to predictable stereochemical configurations in the resulting bicyclic adducts.

Table 2: Predicted Cycloaddition Behavior of this compound

| Role of Pentachloropyrrole | Required Reaction Partner | Reaction Type | Key Feature |

| Diene | Electron-rich Dienophile (e.g., vinyl ether) | Inverse-Electron-Demand Diels-Alder | Electron-poor nature of the pentachloropyrrole ring. |

| Dienophile | Electron-rich Diene (e.g., cyclopentadiene) | Normal-Demand Diels-Alder | Electron-deficient C3=C4 double bond. |

Transformations and Derivatization of this compound

The unique electronic properties of this compound allow for a range of chemical transformations and derivatizations that are not accessible for the parent pyrrole. The primary avenues for derivatization involve leveraging the reactivity of the C-Cl bonds and the N-H group.

Nucleophilic Substitution: The most promising route for functionalization is the nucleophilic displacement of one or more chlorine atoms. Reaction with various nucleophiles such as alkoxides (RONa), amines (R₂NH), and thiolates (RSNa) could lead to the synthesis of a diverse library of substituted pyrroles. By controlling the reaction conditions and the stoichiometry of the nucleophile, it may be possible to achieve selective substitution at specific positions, likely starting at the C2/C5 positions.

N-H Derivatization: The N-H proton in this compound is expected to be significantly more acidic than in unsubstituted pyrrole (pKa ≈ 17.5) due to the strong inductive stabilization of the resulting pyrrolide anion by the five chlorine atoms. This enhanced acidity would facilitate deprotonation with even mild bases, allowing for subsequent reactions at the nitrogen center. Common derivatizations would include N-alkylation using alkyl halides or N-acylation using acyl chlorides or anhydrides.

Reductive Dechlorination: The chlorine atoms can be removed through reduction. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or dissolving metal reductions could be employed to remove some or all of the chlorine atoms. This process could provide synthetic access to less-halogenated pyrroles that might be difficult to synthesize directly.

Organometallic Coupling Reactions: Following a halogen-metal exchange reaction (e.g., with an organolithium reagent) or by forming other organometallic intermediates, the chlorinated positions could potentially participate in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to form new carbon-carbon bonds.

Functional Group Interconversions

Functional group interconversions are fundamental reactions in organic chemistry, allowing for the transformation of one functional group into another. For substituted pyrroles, these reactions are crucial for the synthesis of a wide array of derivatives with diverse applications. Common interconversions include nucleophilic substitution, electrophilic substitution, and reduction or oxidation of substituents on the pyrrole ring.

However, a detailed search of chemical literature and databases did not yield any specific studies detailing the functional group interconversions of this compound. The high degree of chlorination in this molecule is expected to significantly influence its reactivity. The five electron-withdrawing chlorine atoms would render the pyrrole ring highly electron-deficient, making it less susceptible to electrophilic attack, a common reaction pathway for simpler pyrroles. Conversely, the chlorine atoms could potentially serve as leaving groups in nucleophilic substitution reactions, although no documented examples for this specific compound were found.

Formation of Polymeric or Oligomeric Structures

The polymerization of pyrrole to form conductive polypyrrole is a well-established field of study. The properties of the resulting polymer can be tuned by introducing substituents onto the pyrrole monomer. The influence of halogen substituents on the polymerization process and the properties of the resulting polymers have been investigated for some chlorinated pyrroles.

Nevertheless, there is no available research specifically describing the polymerization or oligomerization of this compound. The steric hindrance and electronic effects of the five chlorine atoms would likely pose significant challenges to the typical polymerization mechanisms, which often involve the coupling of radical cations at the 2- and 5-positions of the pyrrole ring. In this compound, these positions are blocked by chlorine atoms, suggesting that if polymerization were to occur, it would have to proceed through a different, currently uncharacterized, mechanism.

Computational and Theoretical Studies on 2,2,3,4,5 Pentachloropyrrole

Quantum Chemical Calculations of Molecular Structure and Electronic Configuration

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of 2,2,3,4,5-pentachloropyrrole have been found. Such a study would theoretically involve determining the most stable three-dimensional arrangement of the atoms in the molecule and exploring different spatial orientations (conformers) that can arise from rotations around single bonds.

Frontier Molecular Orbital Theory (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound, which would provide insights into its reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported in the searched literature.

Reaction Mechanism Predictions and Transition State Analysis

Energetic Profiles of Key Reactions

There is no available research detailing the energetic profiles of key reactions involving this compound. This would typically involve calculating the energy changes that occur during a chemical reaction, including the identification of transition states and intermediates.

Solvent Effects on Reaction Pathways

Information regarding the influence of different solvents on the reaction pathways of this compound is not present in the available scientific literature.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulation studies have been found that investigate the intermolecular interactions of this compound. These simulations would provide a dynamic picture of how molecules of this compound interact with each other and with other molecules.

Advanced Analytical Methodologies for 2,2,3,4,5 Pentachloropyrrole

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 2,2,3,4,5-pentachloropyrrole from complex matrices and for its quantification at trace levels. Gas and liquid chromatography are the primary techniques utilized for this purpose.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the required selectivity and sensitivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an ideal choice for the detection of this compound. thermofisher.comnih.gov The detector operates by capturing electrons in a standing current, and when an electronegative compound like pentachloropyrrole passes through, it captures electrons, causing a decrease in the current that is measured as a peak. thermofisher.com This high sensitivity allows for the detection of trace amounts of the analyte. nih.gov For optimal analysis, a non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, is typically used to achieve good chromatographic resolution. researchgate.net

Flame Photometric Detector (FPD): While primarily used for sulfur and phosphorus-containing compounds, the FPD can also be employed for the analysis of halogenated compounds under specific conditions. However, its sensitivity for chlorinated compounds is generally lower than that of the ECD.

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comsrigc.com It operates by the thermionic emission of electrons from a heated alkali metal bead, which is enhanced in the presence of nitrogen- or phosphorus-containing compounds. srigc.com Given that this compound contains a nitrogen atom, the NPD offers excellent selectivity, especially in complex matrices where interferences from non-nitrogenous compounds are a concern. scioninstruments.com This detector provides a response that is approximately 100,000 times greater for nitrogen-containing compounds than for hydrocarbons. srigc.com

| Detector | Principle of Operation | Selectivity | Sensitivity for this compound |

| ECD | Electron capture by electronegative compounds | High for halogenated compounds | Very High |

| FPD | Chemiluminescence in a hydrogen-rich flame | Primarily for Sulfur and Phosphorus | Moderate |

| NPD | Surface ionization on a heated alkali bead | High for Nitrogen and Phosphorus | High |

Liquid chromatography, particularly when coupled with mass spectrometry, provides a robust and versatile platform for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.

For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency.

The hyphenation with mass spectrometry (LC-MS) allows for highly selective and sensitive detection. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is the preferred method for quantitative analysis in complex matrices. nih.govresearchgate.netwur.nl In this technique, the precursor ion corresponding to the molecular weight of this compound is selected and fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the signal-to-noise ratio.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be informative, although the absence of protons simplifies the ¹H NMR spectrum significantly.

¹H NMR: In a fully substituted pyrrole (B145914) like this compound, there are no protons directly attached to the pyrrole ring. The ¹H NMR spectrum would therefore be expected to show no signals in the aromatic region. rsc.orgpearson.com Any observed signals would be due to impurities or the solvent. The NH proton of the pyrrole ring would be expected to have a chemical shift in the range of 8-12 ppm, but this signal can be broad and its position is dependent on the solvent and concentration. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. Due to the high degree of chlorination, the chemical shifts of the carbon atoms in the pyrrole ring will be significantly influenced. The electronegative chlorine atoms will cause a downfield shift of the carbon signals. Based on data for substituted pyrroles, the carbon atoms C2 and C5 would be expected to resonate at a different chemical shift than C3 and C4, providing four distinct signals for the pyrrole ring carbons. rsc.org

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |

| ¹H (N-H) | 8 - 12 | Singlet (broad) |

| ¹³C (C2/C5) | 110 - 140 | Singlet |

| ¹³C (C3/C4) | 100 - 130 | Singlet |

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of C-H stretching vibrations, which typically appear around 3000 cm⁻¹. The N-H stretching vibration is expected to be observed in the region of 3300-3500 cm⁻¹. elsevierpure.com The C-N and C-C stretching vibrations of the pyrrole ring will be present in the fingerprint region (below 1600 cm⁻¹). nist.gov Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the lower frequency region, typically between 600 and 800 cm⁻¹. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa The C-Cl bonds are expected to give rise to strong Raman signals. The symmetric vibrations of the pyrrole ring are also typically strong in the Raman spectrum. muni.cz The N-H stretching vibration will also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C=C Stretch (ring) | 1500 - 1600 | 1500 - 1600 |

| C-N Stretch (ring) | 1300 - 1400 | 1300 - 1400 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected in the mass spectrum. Due to the presence of five chlorine atoms, this peak will exhibit a characteristic isotopic pattern resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic cluster is a key signature for the presence of multiple chlorine atoms. rsc.org

The fragmentation of polychlorinated compounds often involves the successive loss of chlorine atoms. rsc.orgnih.gov Therefore, fragment ions corresponding to the loss of one or more chlorine atoms ([M-Cl]⁺, [M-2Cl]⁺, etc.) would be expected. nih.gov The fragmentation pathways of the pyrrole ring itself can also provide valuable structural information. lsu.edunih.gov The stability of the pyrrole ring may lead to the molecular ion being the base peak in the spectrum. lsu.edu

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 272.8 (for all ³⁵Cl) |

| [M-Cl]⁺ | Loss of one chlorine atom | 237.8 (for all ³⁵Cl) |

| [M-2Cl]⁺ | Loss of two chlorine atoms | 202.9 (for all ³⁵Cl) |

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates sophisticated sample preparation and extraction methodologies. The primary goals of these techniques are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. sigmaaldrich.com The choice of method depends on the matrix's nature, the required detection limits, and the physicochemical properties of the target compound.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the purification and concentration of analytes from liquid samples. nih.govnih.gov

Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For a nonpolar, highly chlorinated compound like this compound, a nonpolar organic solvent would be selected to extract it from an aqueous matrix. The efficiency of LLE is dependent on the partition coefficient of the analyte, the solvent-to-sample ratio, and the pH of the aqueous phase, which can influence the analyte's charge state. chromatographyonline.com Back extraction, where the analyte is transferred to a fresh aqueous phase under different pH conditions, can further enhance selectivity. chromatographyonline.com

Solid-Phase Extraction (SPE) is a chromatographic technique used to extract, concentrate, and clean up analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. thermofisher.comveeprho.com This method offers several advantages over LLE, including reduced consumption of organic solvents, shorter extraction times, and the potential for automation. nih.govspecartridge.com For this compound, a reversed-phase SPE sorbent (e.g., C18) would be effective, where the nonpolar analyte is retained on the hydrophobic sorbent from a polar (typically aqueous) sample. veeprho.com The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent. thermofisher.com

A comparative study on the extraction of the highly chlorinated compound Pentachlorophenol (B1679276) (PCP) from water samples highlights the effectiveness of these methods.

| Extraction Method | Recovery Range (%) | Key Advantages |

|---|---|---|

| Solid-Phase Extraction (SPE) | 87.6 - 133.6 | Short extraction time, reduced solvent use |

| Liquid-Liquid Extraction (LLE) | 79.0 - 120.3 | Established, straightforward principle |

The data indicates that for PCP, SPE can offer higher recovery rates compared to LLE. nih.gov The optimized SPE conditions for PCP involved a sample pH of 4, methanol as the eluting solvent, an elution volume of 2 ml, and a sample flow rate of 4 ml/min. nih.gov

QuEChERS-based Methodologies for Highly Chlorinated Compounds

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become widely adopted for the analysis of various analytes, including highly chlorinated compounds, in complex matrices like food and soil. nih.govnih.gov Originally developed for pesticide residue analysis, its application has expanded due to its efficiency and simplicity. nih.govresearchgate.net

The QuEChERS procedure typically involves a two-step process:

Extraction: The sample is homogenized and extracted with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) and buffering agents. nih.gov This step partitions the analytes of interest into the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is mixed with a combination of sorbents to remove specific matrix interferences. nih.gov The choice of sorbents is critical and depends on the matrix composition.

For matrices containing fats and pigments, which can interfere with the analysis of chlorinated compounds, specific d-SPE sorbents are employed.

| Sorbent | Targeted Matrix Interference | Relevance for Chlorinated Compound Analysis |

|---|---|---|

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, pigments | Removes common interferences in food and biological samples. |

| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | Essential for analyzing plant-based matrices. |

| C18 (Octadecylsilane) | Fats, nonpolar interferences | Effectively removes lipids that can compromise chromatographic analysis. |

| Z-Sep | Lipids and fats | A newer sorbent specifically designed for enhanced lipid removal in fatty matrices. sigmaaldrich.com |

The QuEChERS approach significantly reduces matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer. sci-hub.se A modified QuEChERS method for analyzing pentachlorophenol in animal-origin foods demonstrated excellent recoveries (73.2% to 108.4%) and low limits of quantification (1.0 µg/kg), underscoring its suitability for highly chlorinated compounds in challenging matrices. researchgate.net

Development of Standard Reference Materials and Quality Control Protocols

The reliability and comparability of analytical data for this compound depend on robust quality assurance and quality control (QA/QC) measures. Central to this are the use of Standard Reference Materials (SRMs) and the implementation of stringent quality control protocols.

Standard Reference Materials (SRMs) , or Certified Reference Materials (CRMs), are highly characterized and homogenous materials with certified property values, including the concentration of specific analytes. They are used to validate analytical methods, calibrate instruments, and ensure the traceability of measurements. For highly chlorinated compounds, an SRM like a certified solution of 2,2′,3,4,4′,5,5′-Heptachlorobiphenyl serves as an invaluable tool for method validation and ongoing performance verification. sigmaaldrich.com

| Property | Value/Information |

|---|---|

| Compound Name | 2,2′,3,4,4′,5,5′-Heptachlorobiphenyl (IUPAC No. 180) |

| CAS Number | 35065-29-3 |

| Grade | Certified Reference Material (BCR®) |

| Format | Neat |

| Storage Temperature | 2-8°C |

Quality Control (QC) Protocols are essential for monitoring the day-to-day performance of an analytical method. nih.gov A comprehensive QC protocol involves analyzing QC samples with known concentrations of the target analyte alongside unknown samples. The results are plotted on control charts, such as Levey-Jennings charts, to monitor for trends, shifts, and random errors. nih.gov

QC protocols are governed by a set of rules, often referred to as multirule QC procedures or "Westgard rules," which help determine if an analytical run is "in-control" or "out-of-control." nih.govwestgard.com

| Rule | Description | Type of Error Detected |

|---|---|---|

| 12S | One control measurement exceeds the mean ± 2 standard deviations (SD). Often used as a warning. | Systematic or Random |

| 13S | One control measurement exceeds the mean ± 3 SD. | Random |

| 22S | Two consecutive control measurements exceed the mean on the same side by more than 2 SD. | Systematic |

| R4S | The range between two consecutive control measurements exceeds 4 SD. | Random |

Formulating a total quality control (TQC) strategy involves defining the allowable total error for the analysis and selecting QC procedures that provide a high probability (e.g., >90%) of detecting critical systematic errors. westgard.com This ensures that any reported data for this compound is accurate, precise, and defensible.

Applications of 2,2,3,4,5 Pentachloropyrrole in Synthetic Chemistry

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological and material properties. mdpi.com While specific examples involving 2,2,3,4,5-pentachloropyrrole are scarce, the general reactivity of pyrrole derivatives suggests potential pathways for its use as a precursor to more complex heterocyclic systems.

Annulation Reactions for Fused Ring Systems

Annulation reactions are a powerful tool for the construction of fused-ring systems, which are common in medicinal chemistry and materials science. While there is a lack of specific studies on the annulation reactions of this compound, the reactivity of other pyrrole derivatives provides a basis for potential applications. For instance, pyrrole-contained fused-ring compounds have attracted significant attention for their unique structures and potential as optoelectronic materials and guest receptors. researchgate.net The chlorine atoms on the this compound ring could potentially be displaced or participate in cyclization reactions to form fused systems, although the high degree of chlorination might also deactivate the ring towards certain electrophilic substitution reactions that are common for pyrrole. pharmaguideline.com

Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are a class of compounds with important applications in areas such as catalysis, sensing, and medicine. The synthesis of these macrocycles often involves the condensation of smaller nitrogen-containing building blocks. While there are no specific reports on the use of this compound in the synthesis of nitrogen-containing macrocycles, its structure suggests it could potentially be used as a rigid building block. The reactivity of the chloro-substituents would be key to its incorporation into a macrocyclic framework.

Utilization in Material Science and Polymer Chemistry

The incorporation of pyrrole units into polymers is a well-established field, primarily due to the conductive properties of polypyrrole. uctm.edu The introduction of chlorine atoms onto the pyrrole ring could significantly modify the electronic and physical properties of the resulting polymers.

Incorporation into Functional Polymers

Functional polymers containing pyrrole units are of interest for a variety of applications, including biosensors and drug delivery. mdpi.com The synthesis of functional pyrrole copolymers can be achieved through chemical oxidative polymerization. researchgate.net While there is no specific data on the incorporation of this compound into functional polymers, it could potentially be used as a monomer or a comonomer to introduce specific properties, such as flame retardancy or altered electronic characteristics, due to its high chlorine content.

Development of Optoelectronic Materials

Pyrrole-based materials have been investigated for their optoelectronic properties. lnu.edu.uaresearchgate.net The electronic properties of conjugated polymers containing pyrrole can be tuned by modifying the chemical structure. researchgate.net The presence of multiple chlorine atoms in this compound would be expected to have a strong influence on the electronic properties of any resulting materials. Chlorination can impact the HOMO-LUMO gap and the conductivity of conjugated systems. While specific research on optoelectronic materials derived from this compound is not available, studies on other pyrrole-containing polymers suggest that such modifications could be a route to new materials for organic electronics. rsc.org

Catalytic Applications and Ligand Design

Pyrrole and its derivatives can act as ligands in transition metal catalysis. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. While there are no specific reports on the use of this compound in catalytic applications or ligand design, the general principles of ligand design suggest that it could be a candidate for creating novel catalysts. The electron-withdrawing nature of the chlorine atoms would significantly alter the electron density at the nitrogen atom, which could in turn affect the catalytic activity of a metal complex. Additionally, polychlorinated compounds have been studied in the context of catalytic dechlorination, which is an important environmental application. researchgate.net

Environmental Transformation and Degradation Pathways of Highly Chlorinated Pyrroles

Abiotic Transformation Processes

Abiotic transformation processes, including photolytic degradation and hydrolysis, are significant in the environmental breakdown of highly chlorinated compounds.

Photolytic Degradation under Various Wavelengths

Photodegradation, the breakdown of compounds by light, is a key abiotic process for many organic pollutants. For pyrrole-containing compounds, both direct and indirect photolysis can occur. mcneill-group.orgethz.ch Direct photolysis involves the absorption of light by the compound itself, while indirect photolysis is facilitated by other light-absorbing substances in the environment, such as dissolved organic matter. mcneill-group.org

The rate and pathway of photodegradation are highly dependent on the substituents on the pyrrole (B145914) ring. mcneill-group.org In the case of highly chlorinated compounds, photodegradation often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be influenced by the presence of photosensitizers.

Table 1: Examples of Photodegradation of Chlorinated Aromatic Compounds

| Compound | Wavelength (nm) | Conditions | Key Findings |

|---|---|---|---|

| Chlorinated Phenols | UV-Vis | Aqueous solution | Degradation involves dechlorination, oxidation, and dimerization. |

| Polychlorinated Biphenyls (PCBs) | Sun-simulated light | Presence of sensitizers | Enhanced dechlorination with sensitizers like N,N-dimethylaniline. researchgate.net |

This table presents data on compounds structurally related to 2,2,3,4,5-Pentachloropyrrole to illustrate potential photodegradation processes.

Hydrolysis and Other Chemical Degradation Routes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on its chemical structure. For highly chlorinated aromatic compounds, hydrolysis is generally a slow process under typical environmental conditions. However, under high temperatures and pressures, such as in supercritical water, the degradation of compounds like pentachlorophenol (B1679276) can occur, although it may not be an effective method for complete neutralization. researchgate.net

Biotic Transformation Mechanisms

Biotic transformation, primarily through microbial activity, is a crucial pathway for the degradation of persistent organic pollutants.

Microbial Degradation in Soil and Aquatic Environments

The biodegradation of highly chlorinated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The degree of chlorination significantly affects the susceptibility of these compounds to microbial attack. eurochlor.org

Under aerobic conditions, microorganisms often initiate the degradation of chlorinated aromatic compounds by using oxygenases to incorporate oxygen into the aromatic ring, leading to ring cleavage. eurochlor.orgub.edu Lower chlorinated congeners are more susceptible to aerobic biodegradation. eurochlor.org

Conversely, highly chlorinated compounds are more amenable to anaerobic biotransformation. eurochlor.org The primary mechanism under anaerobic conditions is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen. This process, also known as halorespiration, can lead to the formation of less chlorinated and more biodegradable intermediates. eurochlor.org

Identification of Microbial Metabolites

The microbial degradation of chlorinated aromatic compounds results in the formation of various metabolites. For instance, the degradation of pentachlorophenol (PCP) can proceed through a series of dechlorination and hydroxylation steps.

One identified metabolite in the degradation of PCP is 2,3,4,5-tetrachlorophenol. nih.gov Further degradation can lead to the formation of tetrachlorohydroquinone. nih.gov The complete mineralization of these compounds ultimately produces carbon dioxide, water, and chloride ions.

Environmental Fate Modeling and Predictive Studies for Highly Chlorinated Compounds

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. defra.gov.uk These models consider various factors, including the physicochemical properties of the compound, environmental conditions, and transformation processes.

Quantitative Structure-Activity Relationship (QSAR) models are also used to predict the environmental fate of chemicals based on their molecular structure. uninsubria.it These predictive tools are valuable for screening new and existing chemicals for their potential to persist and bioaccumulate in the environment. uninsubria.it

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,4,5-tetrachlorophenol |

| Fludioxonil |

| N,N-dimethylaniline |

| Pentachlorophenol |

| Polychlorinated Biphenyls |

Quantitative Structure-Activity Relationships (QSAR) for Environmental Persistence

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For environmental science, QSAR models are invaluable tools for estimating the persistence of compounds like this compound when experimental data is scarce. The persistence of a chemical is often related to its resistance to degradation, which can be predicted by examining its molecular descriptors.

A study on halogenated aromatics, aliphatics, and nitrogen(N)-heterocyclic aromatics highlighted that the persistence of such compounds is influenced by factors like halogenation. nih.gov Halogenated aliphatics, for instance, were found to be more persistent than halogenated aromatics in the sub-surface environment. nih.gov The degree of halogenation significantly affects the fate of organic chemicals, more so than the presence of nitrogen-heterocyclic aromatics. nih.gov

QSAR models for environmental persistence typically incorporate a variety of molecular descriptors. These can include:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Geometric descriptors: Which relate to the 3D structure of the molecule.

Electronic descriptors: Which describe the electronic properties of the molecule, such as orbital energies and partial charges.

Hydrophobicity descriptors: Such as the octanol-water partition coefficient (log Kow), which is crucial for predicting bioaccumulation potential.

A hypothetical QSAR model for the environmental half-life of highly chlorinated pyrroles might take the following form:

log(Half-life) = a(log Kow) + b(Molecular Weight) + c(Number of Chlorine Atoms) + d(Dipole Moment) + ...

Where 'a', 'b', 'c', and 'd' are coefficients determined from a regression analysis of a training set of compounds with known persistence data. For a compound like this compound, the high number of chlorine atoms and expected high log Kow value would likely predict a long environmental half-life, indicating high persistence.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Environmental Persistence

| Descriptor Type | Example Descriptor | Relevance to Persistence |

| Hydrophobicity | Log Kow (Octanol-Water Partition Coefficient) | Higher values indicate greater lipophilicity and potential for partitioning into sediment and biota, leading to longer persistence. |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and susceptibility to oxidative or reductive degradation. |

| Steric | Molecular Volume/Surface Area | Can influence the accessibility of the molecule to microbial enzymes or chemical reactants. |

| Topological | Wiener Index, Randic Index | Describe molecular branching and complexity, which can affect degradation rates. |

It is important to note that while QSAR provides valuable estimations, these models have limitations and their predictions should be validated with experimental data whenever possible.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. For highly chlorinated compounds, which are often lipophilic ("fat-loving"), there is a significant potential for bioaccumulation in the fatty tissues of organisms. This can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain.

The bioaccumulation potential of a compound is often assessed using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A high BCF value indicates a high potential for bioaccumulation. For instance, a substance is generally considered to have bioaccumulation potential if its BCF or Bioaccumulation Factor (BAF) in aquatic species is greater than 2000. mdpi.com

Table 2: Bioconcentration Factors (BCF) of Selected Chlorinated Compounds

| Compound | Chemical Class | Log BCF | Bioaccumulation Potential |

| Pentachlorophenol | Chlorinated Phenol | 2.8 - 3.9 | Moderate to High |

| Hexachlorobenzene | Chlorinated Benzene | 3.7 - 4.3 | High |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Dioxin | 4.0 - 5.0 | Very High |

| Polychlorinated Biphenyls (PCBs) (Aroclor 1254) | PCB | 4.2 - 5.4 | Very High |

Given that this compound is a highly chlorinated, lipophilic molecule, it is expected to have a high log Kow and, consequently, a significant potential for bioaccumulation in aquatic and terrestrial organisms.

Remediation Strategies for Chlorinated Pyrrole Contamination

The remediation of sites contaminated with persistent organic pollutants like highly chlorinated pyrroles requires effective and often innovative strategies. The choice of remediation technology depends on various factors, including the nature and extent of contamination, soil and groundwater characteristics, and cost-effectiveness. Several remediation techniques developed for other chlorinated solvents and persistent organic pollutants could be applicable to chlorinated pyrrole contamination.

In Situ Chemical Reduction (ISCR): This method involves the injection of a chemical reductant into the subsurface to promote the degradation of chlorinated contaminants. Zero-valent iron (ZVI) is a commonly used reductant that facilitates reductive dechlorination, where chlorine atoms are removed from the contaminant molecule and replaced with hydrogen atoms. augustmack.comenviroforensics.com This process can transform highly chlorinated compounds into less chlorinated and often less toxic forms.

Bioremediation: This approach utilizes microorganisms to break down contaminants. For highly chlorinated compounds, enhanced reductive dechlorination is a common bioremediation strategy. enviroforensics.com This involves stimulating the activity of naturally occurring or introduced anaerobic bacteria (such as Dehalococcoides) that can use chlorinated compounds as electron acceptors in their respiration process. The addition of an electron donor, such as a carbon source, is often required to enhance this process. enviroforensics.com

Thermal Remediation: This involves heating the contaminated soil and groundwater to high temperatures to either volatilize or destroy the contaminants. augustmack.com Technologies like electrical resistance heating can effectively remove chlorinated solvents from the subsurface. The volatilized contaminants are then captured and treated at the surface. augustmack.com

Phytoremediation: This is a plant-based remediation technology that can be used to clean up contaminated soil and water. alliedacademies.org Certain plants can take up, accumulate, and in some cases, degrade organic pollutants. While it is a slower process, it can be a cost-effective and environmentally friendly option for large, low-concentration contaminated areas.

Table 3: Overview of Potential Remediation Strategies for Chlorinated Pyrrole Contamination

| Remediation Strategy | Mechanism | Applicability and Considerations |

| In Situ Chemical Reduction (ISCR) | Reductive dechlorination using chemical reductants like zero-valent iron (ZVI). | Effective for source zones and dissolved plumes. The reactivity of the reductant and contact with the contaminant are critical. |

| Enhanced Reductive Dechlorination (Bioremediation) | Stimulation of anaerobic bacteria to sequentially remove chlorine atoms from the contaminant. | Requires anaerobic conditions and the presence of appropriate microorganisms and an electron donor. Can be slower than chemical methods. |

| Thermal Remediation | Heating of the subsurface to volatilize or destroy contaminants. | Can be highly effective and relatively fast for source zones, but is energy-intensive and can be costly. |

| Phytoremediation | Use of plants to uptake, accumulate, or degrade contaminants. | A more sustainable but slower approach, suitable for shallow contamination and as a polishing step. Plant selection is crucial. |

| Excavation and Disposal | Physical removal of contaminated soil for off-site treatment or disposal. | A direct and rapid method, but can be expensive and disruptive, and may transfer the problem to a landfill. |

The successful remediation of sites contaminated with this compound and other highly chlorinated pyrroles will likely involve a combination of these strategies, tailored to the specific site conditions. Further research into the efficacy of these methods specifically for chlorinated pyrroles is necessary to develop optimal remediation plans.

Biological Activity and Molecular Mechanisms of Action

Investigation of Cellular and Subcellular Targets

No studies detailing the inhibitory or activatory effects of 2,2,3,4,5-pentachloropyrrole on specific enzymes have been identified in the public domain. Information regarding its potential to act as a competitive, non-competitive, or irreversible inhibitor of any enzyme system is currently unknown.

There is no available data from receptor binding assays for this compound. Therefore, its affinity and selectivity for any known biological receptors have not been determined.

Elucidation of Molecular Pathways Affected by this compound

Scientific literature does not currently contain reports on the interaction of this compound with biological macromolecules such as proteins or DNA.

The effect of this compound on any cellular signaling cascades has not been documented.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies are contingent on having initial data on the biological effects of a parent compound and its analogues.

It is important to note that the absence of published data does not definitively mean that this compound has no biological activity. It signifies that such research has not been published or is not indexed in readily accessible scientific databases. Future research may uncover the biological properties of this compound.

Scientific Literature Lacks Data on the Biological Activity of this compound

Despite a comprehensive search of available scientific databases and literature, no specific information has been found regarding the biological activity, molecular mechanisms of action, or the design and synthesis of analogs for Structure-Activity Relationship (SAR) analysis of the chemical compound this compound.

This absence of data prevents the creation of a detailed scientific article as requested. The core topics outlined—including the design and synthesis of analogs for SAR analysis and the correlation of structural features with specific biological activities—are contingent on the existence of foundational research into the biological effects of the parent compound.

While the broader class of chlorinated pyrroles has been a subject of scientific inquiry, revealing a range of biological activities, this information is not specific to the fully chlorinated 2,2,3,4,5-pentachloro derivative. Halogenated pyrroles, as a group, are known to be present in secondary metabolites of bacteria and have demonstrated significant biological potential. nih.gov Research into various pyrrole (B145914) derivatives has explored their antimicrobial, cytotoxic, and enzyme-inhibitory properties. nih.govnih.govnih.gov

Studies on other chlorinated pyrrole-containing compounds have provided insights into how the presence and position of chlorine atoms can influence biological activity. For instance, the antibacterial activity of some halogenated pyrroles has been shown to be dependent on the specific pattern of chlorination and other substituents on the pyrrole ring. nih.gov However, without direct studies on this compound, any discussion of its potential activities or the rational design of its analogs would be purely speculative.

The synthesis of various pyrrole derivatives for biological evaluation is a common strategy in medicinal chemistry. mdpi.commdpi.com Structure-activity relationship (SAR) studies on different series of pyrrole derivatives have been conducted to optimize their activity against various targets, such as metallo-β-lactamases and androgen receptors. nih.govnih.gov These studies typically involve the systematic modification of the pyrrole scaffold and the evaluation of the resulting analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.